molecular formula C7H3BrClIN2 B1487836 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1092579-75-3

5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1487836
Key on ui cas rn: 1092579-75-3
M. Wt: 357.37 g/mol
InChI Key: FJYALTXITHNDAT-UHFFFAOYSA-N
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Patent
US08158647B2

Procedure details

5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (5.19 g, 22.4 mmol) and N-iodosuccinimide (5.55 g, 24.6 mmol) were suspended in 100 mL acetone. The mixture was stirred at 23° C. for 2 h and diluted with 150 mL water and 20 mL of saturated sodium thiosulfate solution. The precipitate was filtered and residual water was removed by dissolving the solids in dry benzene and followed by evaporation (2×100 mL) to yield 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (7.68 g, 21.5 mmol, 96%). 1H NMR (500 MHz, DMSO-d6) δ 12.65 (bs, 1H), 8.45 (s, 1H), 7.87 (d, J=3 Hz, 1H). MS: m/z 356.8/358.8 (M+H+).
Quantity
5.19 g
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
sodium thiosulfate
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Cl:11])=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.[I:12]N1C(=O)CCC1=O>CC(C)=O.O.S([O-])([O-])(=O)=S.[Na+].[Na+]>[Br:1][C:2]1[C:3]([Cl:11])=[C:4]2[C:10]([I:12])=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
5.19 g
Type
reactant
Smiles
BrC=1C(=C2C(=NC1)NC=C2)Cl
Step Two
Name
Quantity
5.55 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
sodium thiosulfate
Quantity
20 mL
Type
solvent
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 23° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
residual water was removed
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving the solids in dry benzene
CUSTOM
Type
CUSTOM
Details
followed by evaporation (2×100 mL)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=C2C(=NC1)NC=C2I)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.5 mmol
AMOUNT: MASS 7.68 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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